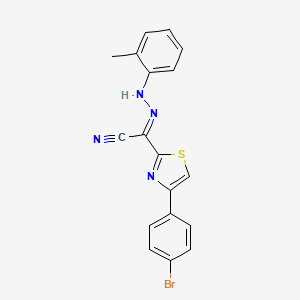
(2E)-4-(4-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-(4-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. This compound is a synthetic molecule that is composed of a thiazole ring, a cyanide group, and an anilino moiety. The compound has been shown to exhibit potent biological activities that make it a promising candidate for the development of new drugs and therapies.
科学的研究の応用
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including thiazoles and benzimidazoles, are synthesized through reactions involving isocyanides and primary amines under specific conditions, showcasing their potential in developing pharmacologically active molecules and materials with unique properties. For example, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and various amines under CuI catalysis highlights the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Lygin & Meijere, 2009). Similarly, the reaction of 2-bromo-3-isocyanothiophene produces 3-substituted 3H-thieno[2,3-d]imidazoles, further emphasizing the utility of these reactions in generating heterocyclic compounds with potential biological activity.
Antimicrobial and Anticancer Activity
Compounds synthesized from related chemical structures have been evaluated for their antimicrobial and anticancer properties. For instance, thiosemicarbazides, triazoles, and Schiff bases derived from thiazole carboximidoyl cyanides demonstrate significant antihypertensive α-blocking activity and low toxicity, suggesting their potential in therapeutic applications (Abdel-Wahab et al., 2008). Another study on the antiproliferative activity of 2-aminobenzimidazole derivatives in vitro against cancer and normal cell lines indicates the potential of these compounds in cancer research, with some derivatives showing comparable inhibitory effects to cisplatin (Nowicka et al., 2014).
Sensing and Detection Applications
Additionally, substituted 2-aminobenzothiazoles have been synthesized and characterized as sensitive and selective sensors for cyanide in aqueous media, demonstrating the application of related compounds in environmental monitoring and safety (Elsafy et al., 2018).
特性
IUPAC Name |
(2E)-4-(4-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4S/c1-12-4-2-3-5-15(12)22-23-16(10-20)18-21-17(11-24-18)13-6-8-14(19)9-7-13/h2-9,11,22H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBPYTFPMFAVFX-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(4-bromophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride](/img/structure/B2650413.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)


![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)




![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)
![(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2650431.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2650435.png)